Lenalidomide (sodium) is the highly soluble sodium salt form of lenalidomide, a potent immunomodulatory drug (IMiD) and a critical high-affinity ligand for the cereblon (CRBN) E3 ubiquitin ligase . While the lenalidomide core is universally utilized in oncology research and serves as a foundational recruiting element in proteolysis-targeting chimera (PROTAC) and molecular glue synthesis, the free base form is notoriously limited by poor aqueous solubility [1]. The sodium salt is specifically engineered to overcome these physicochemical barriers, providing enhanced hydrophilicity and superior dissolution kinetics. For industrial procurement, assay development, and advanced formulation workflows, this salt form is the preferred baseline material when developing liquid dosage forms, intravenous injectables, or high-concentration aqueous screening libraries where organic solvent-induced toxicity must be strictly minimized .
Molecular glue degrader redirecting CRBN E3 ligase to IKZF1/IKZF3 and CK1α
Sodium salt form for enhanced aqueous solubility in in vitro and in vivo studies
Supports del(5q) MDS, multiple myeloma, and T-cell immunomodulation research models
Generic substitution with lenalidomide free base frequently fails in liquid formulation and in vivo workflows due to drastic differences in solubility profiles. In neutral or basic physiological buffers, the free base readily precipitates, dropping to a maximum solubility of merely 0.4 to 0.5 mg/mL, which forces researchers to rely on high concentrations of dimethyl sulfoxide (DMSO) or extreme acidification (pH ~1.0) to maintain the compound in solution [1]. High DMSO concentrations introduce unacceptable baseline toxicity in sensitive cell-based assays and alter pharmacokinetic profiles in animal models . Furthermore, attempting to substitute with other IMiD class members, such as thalidomide, alters the CRBN binding affinity and downstream degradation targets (e.g., IKZF1/IKZF3). Consequently, procuring the exact sodium salt is mandatory for workflows requiring stable, high-concentration aqueous dosing without the confounding variables of co-solvent toxicity or target deviation [1].
CK1α degradation is unique to lenalidomide; thalidomide and pomalidomide may not replicate this neosubstrate event in del(5q) MDS models.
IKZF1/IKZF3 degradation kinetics are substantially slower than pomalidomide, potentially shifting downstream c-Myc/IRF4 readouts.
Developmental toxicity endpoint profile differs markedly from thalidomide; class-level extrapolation not advised for DART studies.
Lenalidomide free base exhibits severe solubility limitations in neutral to basic aqueous environments, maxing out at approximately 0.4 to 0.5 mg/mL [1]. In contrast, the sodium salt form significantly enhances aqueous dissolution, routinely achieving ≥ 2.5 mg/mL in standard saline or buffered formulation vehicles without precipitation .
| Evidence Dimension | Aqueous Solubility (Neutral/Basic pH) |
| Target Compound Data | ≥ 2.5 mg/mL |
| Comparator Or Baseline | 0.4 - 0.5 mg/mL (Lenalidomide free base) |
| Quantified Difference | >5-fold increase in aqueous solubility |
| Conditions | Standard physiological buffers / saline vehicles |
Enables the preparation of higher-concentration dosing solutions for in vivo studies without the risk of spontaneous precipitation.
To achieve high aqueous solubility (up to 18.0 mg/mL), lenalidomide free base requires highly acidic conditions, specifically 0.1 N HCl at a pH of approximately 1.0 [1]. The sodium salt circumvents the need for extreme acidification, allowing for rapid dissolution in milder, physiologically compatible aqueous carriers [1].
| Evidence Dimension | pH Requirement for Optimal Dissolution |
| Target Compound Data | Physiologically compatible aqueous carriers |
| Comparator Or Baseline | pH ~1.0 / 0.1 N HCl (Lenalidomide free base) |
| Quantified Difference | Elimination of extreme acidic solvent requirement |
| Conditions | Aqueous liquid formulation preparation |
Prevents acid-catalyzed degradation of co-formulated active ingredients or pH-sensitive PROTAC linkers during synthesis and assay preparation.
Standard in vivo formulations of lenalidomide free base typically require at least 10% DMSO combined with 90% saline to maintain a stable 2.6 mg/mL (10.03 mM) solution . The sodium salt's intrinsic hydrophilicity allows formulators to drastically reduce or entirely eliminate DMSO from the vehicle, mitigating solvent-induced cytotoxicity in sensitive assays .
| Evidence Dimension | DMSO Requirement for ~2.6 mg/mL Solution |
| Target Compound Data | Reduced/Zero DMSO dependency |
| Comparator Or Baseline | 10% DMSO (Lenalidomide free base) |
| Quantified Difference | Minimization of organic co-solvent volume |
| Conditions | In vivo formulation (2.6 mg/mL target concentration) |
Critical for maintaining cell viability in high-throughput in vitro screening and preventing solvent-driven artifacts in animal models.
Where researchers require stable, high-concentration intravenous or oral liquid dosing without the confounding toxicity and pharmacokinetic alterations caused by 10% DMSO vehicles [1].
Where spontaneous precipitation of the free base in neutral assay buffers would cause irreproducible dosing, compound dropout, and false-negative target degradation results in high-throughput environments .
Where the active pharmaceutical ingredient must remain in a stable, single-phase aqueous solution without requiring extreme acidification to pH 1.0, ensuring compatibility with standard manufacturing equipment and excipients [1].